3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid
Overview
Description
3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thioamides with acylating agents. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to introduce the pentanoyl group . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to improve yield, selectivity, and purity .
Chemical Reactions Analysis
Types of Reactions
3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidine derivatives .
Scientific Research Applications
3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with proteins is a key feature .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidine-4-carboxylic acid: A simpler analog without the pentanoyl group.
2-Methylidene-1,3-thiazolidin-4-one: A derivative with a different substitution pattern on the thiazolidine ring.
4-(4-Oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione: A more complex derivative with additional functional groups.
Uniqueness
3-Pentanoyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the pentanoyl group, which can influence its reactivity and biological activity. This substitution can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-pentanoyl-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-2-3-4-8(11)10-6-14-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFVNUUNPFCSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CSCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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